2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride

Description

Chemical Significance and Nomenclature

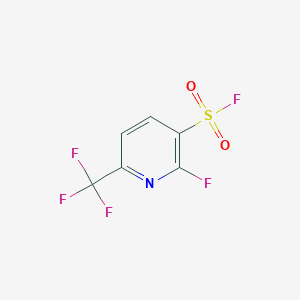

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride (CAS 2219419-32-4) is a fluorinated heterocyclic compound with the molecular formula C₆H₂F₅NO₂S and a molecular weight of 247.14 g/mol. Its IUPAC name, 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride, reflects its structural features:

- A pyridine ring substituted at the 2-position with fluorine.

- A trifluoromethyl (-CF₃) group at the 6-position.

- A sulfonyl fluoride (-SO₂F) moiety at the 3-position.

The trifluoromethyl group confers strong electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilicity at the sulfonyl fluoride site. This electronic configuration facilitates nucleophilic substitution reactions, particularly at the sulfur center, making the compound a versatile intermediate in synthetic chemistry.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂F₅NO₂S |

| Molecular Weight | 247.14 g/mol |

| SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F |

| InChI Key | TZMWKLWAEOFJER-UHFFFAOYSA-N |

Historical Development and Discovery

The compound emerged from advancements in trifluoromethylpyridine (TFMP) chemistry, which gained prominence in the 1980s due to the agrochemical industry's demand for bioactive fluorinated intermediates. Early synthetic routes involved halogen exchange reactions , such as the fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride (HF) under catalytic conditions.

A landmark patent (WO2015151116A2) detailed a scalable industrial process using potassium fluoride (KF) at 350°C to convert 2,4-dichloro-6-(trifluoromethyl)pyridine into 2,4-difluoro-6-(trifluoromethyl)pyridine, achieving high yields (95–98%). Subsequent optimization introduced antimony-based catalysts (e.g., SbCl₂F₃) to enhance regioselectivity and reduce byproducts. These developments enabled large-scale production, critical for applications in fungicides like picoxystrobin .

Current Research Trends and Industrial Relevance

Recent research focuses on two primary areas :

- Synthetic Methodologies :

- Applications :

- Agrochemicals : As a precursor to strobilurin fungicides.

- Chemical Biology : Sulfonyl fluorides are leveraged in SuTEx (Sulfur-Triazole Exchange) chemistry for proteome-wide profiling of tyrosine residues.

- Pharmaceuticals : Exploration as a warhead in covalent inhibitors targeting serine hydrolases.

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5NO2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMWKLWAEOFJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and ferric chloride in a suitable solvent at elevated temperatures . The reaction mixture is stirred at around 170°C for several hours, and the progress is monitored using gas chromatography. After the reaction is complete, the mixture is cooled to room temperature, and the resulting product is neutralized with a saturated sodium carbonate solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The scalability of the reaction conditions ensures that the compound can be produced efficiently for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles, leading to the formation of different functionalized derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative .

Scientific Research Applications

Drug Development

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its sulfonyl fluoride group is particularly reactive, allowing for the introduction of various functional groups that can enhance biological activity. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes, showcasing its versatility in medicinal chemistry .

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride in developing antiviral agents. In one study, derivatives of this compound were synthesized to target viral proteases, which are crucial for viral replication. The modifications made using this compound led to enhanced potency against several viral strains, indicating its potential as a scaffold for drug design .

Fungicides

This compound is also significant in the agrochemical sector, particularly in the formulation of fungicides such as picoxystrobin. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exhibit antifungal activity .

Case Study: Development of Picoxystrobin

The synthesis of picoxystrobin involves using 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride as an intermediate. Research has shown that this fungicide effectively controls various fungal diseases in crops while minimizing environmental impact due to its targeted action .

Electrochemical Approaches

Recent advancements have introduced electrochemical methods for synthesizing sulfonyl fluorides, including 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride. This method is environmentally friendly and allows for mild reaction conditions, making it an attractive alternative to traditional synthetic routes .

Industrial Production

The industrial production of this compound has been optimized to achieve high yields and purity through processes involving fluorination reactions with suitable precursors under controlled conditions . The ability to recycle unreacted materials further enhances the economic viability of its production.

Summary Table of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Synthesis of antiviral agents targeting viral proteases |

| Agrochemicals | Fungicide formulation | Development of picoxystrobin |

| Synthesis Methods | Electrochemical synthesis | Environmentally benign approaches |

| Industrial Production | Large-scale production | High-yield fluorination processes |

Mechanism of Action

The mechanism by which 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride exerts its effects is primarily through its interaction with specific molecular targets. The electron-withdrawing nature of the fluorine and sulfonyl fluoride groups enhances the compound’s reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-6-(trifluoromethyl)pyridine: Similar in structure but lacks the sulfonyl fluoride group, making it less reactive in certain applications.

2,3,5-Trifluoropyridine: Contains multiple fluorine atoms but differs in the position and number of substituents, affecting its chemical properties and reactivity.

Uniqueness

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride stands out due to the presence of both fluorine and sulfonyl fluoride groups. This combination imparts unique reactivity and stability, making it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical resistance .

Biological Activity

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the trifluoromethyl and sulfonyl groups, suggest significant interactions with biological targets, making it a candidate for various therapeutic applications.

The compound can be represented by the following structural formula:

The biological activity of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl fluoride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity. This mechanism has been explored in various studies focusing on enzyme inhibition and receptor modulation .

Biological Activity

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has shown promising results in inhibiting cancer cell lines such as HCT116 and HePG2, with IC50 values reported in the range of 12.4 to 17.8 μM . Additionally, molecular docking studies have indicated effective binding to critical proteins involved in cancer progression, suggesting that the compound could serve as a lead in drug development.

Table 1: Biological Activity Summary

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT116 | 17.8 | Inhibition of cell proliferation |

| HePG2 | 12.4 | Induction of apoptosis |

| A549 | 17.6 | Down-regulation of oncogenes |

Case Studies

- Inhibition of Cancer Cell Growth : A study investigated the effects of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride on various cancer cell lines. The results demonstrated that treatment led to significant reductions in cell viability, particularly in HCT116 cells, where apoptosis was induced through the down-regulation of key oncogenes such as EGFR and KRAS .

- Enzyme Interaction Studies : Further research focused on the compound's interaction with human Son of sevenless homolog 1 (SOS1) and Escherichia coli enoyl reductase. Docking simulations suggested that the compound binds effectively to these targets, inhibiting their activity and providing a basis for its use in therapeutic applications against bacterial infections and cancer .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics, although detailed metabolic pathways remain to be elucidated.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic (CYP450) |

| Elimination Half-life | TBD |

Q & A

Q. What are the common synthetic routes for 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride?

The synthesis typically involves sequential functionalization of the pyridine ring. A foundational approach includes:

Trifluoromethylation : Introducing the trifluoromethyl group via CuCF3-mediated reactions (e.g., using aryl halides and fluoroform-derived reagents) .

Fluorination : Electrophilic fluorination using agents like KF in DMSO or Selectfluor™ at the 2-position of the pyridine ring.

Sulfonylation : Reacting the intermediate with chlorosulfonic acid under controlled conditions to install the sulfonyl fluoride group .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoromethylation | CuCF3, DMF, 80°C | ~60-75% | |

| Fluorination | KF, DMSO, 120°C | ~50-65% | |

| Sulfonylation | ClSO3H, 0-5°C | ~70-85% |

Q. How can the reactivity of the sulfonyl fluoride group be exploited in nucleophilic substitution reactions?

The sulfonyl fluoride group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, or thiols. For example:

- Amine Substitution : Reacting with primary amines (e.g., benzylamine) in THF at room temperature yields sulfonamide derivatives, critical in drug discovery .

- Thiol Coupling : In aqueous basic conditions (pH 8-9), thiols displace the fluoride to form stable thioether linkages, useful in bioconjugation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during trifluoromethylation or fluorination?

Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing substituents (e.g., sulfonyl fluoride) can direct trifluoromethylation to specific positions. Computational studies (DFT) predict preferential sites for electrophilic attack .

- Catalytic Systems : Palladium catalysts with bidentate ligands (e.g., Xantphos) enhance selectivity in cross-coupling reactions for trifluoromethyl group installation .

Example Optimization :

Replacing CuCF3 with Pd(OAc)2/Xantphos increased regioselectivity from 3:1 to >10:1 for the 6-position trifluoromethylation .

Q. How can structural ambiguities in derivatives be resolved when spectroscopic data conflicts?

Contradictions in NMR or mass spectrometry data often arise due to:

- Tautomerism : Fluorinated pyridines may exhibit keto-enol tautomerism, altering peak splitting in -NMR.

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ’s SI) resolves ambiguities in substituent positioning .

- Dynamic NMR Studies : Variable-temperature -NMR can detect conformational changes influencing chemical shifts .

Q. What methodologies optimize bioactivity in sulfonamide derivatives for anticancer applications?

Derivatives with anti-proliferative activity require:

- Structure-Activity Relationship (SAR) : Modifying the pyridine ring’s 3-position with electron-deficient groups (e.g., nitro or cyano) enhances binding to kinase domains .

- In Silico Screening : Molecular docking against targets like EGFR or VEGFR2 identifies optimal substituents before synthesis .

Case Study :

A derivative with a 3-cyano group showed IC50 = 0.8 µM against HeLa cells, compared to 5.2 µM for the parent compound .

Q. How are hazards managed during large-scale reactions involving sulfonyl fluorides?

Safety protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.